Product packaging for N1-(4-Chlorophenyl)benzene-1,4-diamine(Cat. No.:CAS No. 13065-93-5)

N1-(4-Chlorophenyl)benzene-1,4-diamine

Cat. No.: B177919
CAS No.: 13065-93-5
M. Wt: 218.68 g/mol
InChI Key: NLGIEISQJFZTIS-UHFFFAOYSA-N
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Description

Contextualization of Aryldiamines as Versatile Chemical Entities

Aryldiamines are a class of organic compounds characterized by the presence of two amine functional groups attached to an aromatic ring. This structural motif imparts a rich and versatile chemistry, making them crucial building blocks in a wide array of chemical applications. The positions of the amine groups on the aromatic ring, as well as the nature of other substituents, profoundly influence the compound's reactivity, electronic properties, and steric profile. These compounds are foundational in the synthesis of polymers, dyes, pharmaceuticals, and materials with specific electronic or photophysical properties. Their ability to undergo a variety of chemical transformations, including diazotization, condensation, and coupling reactions, underscores their importance as intermediates in organic synthesis.

Significance of N1-(4-Chlorophenyl)benzene-1,4-diamine within Organic Synthesis and Derivative Chemistry

This compound, a specific member of the aryldiamine family, possesses a distinct structure featuring a p-phenylenediamine (B122844) core with a 4-chlorophenyl substituent on one of the nitrogen atoms. While extensive research on many aryldiamines highlights their role as precursors to a multitude of derivatives, detailed studies focusing specifically on the synthetic utility of this compound are not widely reported in mainstream chemical literature.

The primary documented application of this compound appears to be in specialized biological research, particularly in studies related to the transport mechanisms in the unicellular red alga Rhodella. Research has utilized this compound in autoradiography to investigate galactose uptake, suggesting its utility as a molecular probe in specific biological systems. biosynth.com This application, however, is highly specialized and does not represent a broad utility in general organic synthesis or derivative chemistry.

Overview of Current Research Landscape and Key Academic Challenges for the Compound

The current research landscape for this compound is narrow. Unlike its 1,2-diamine isomer, which is a known precursor for pharmaceuticals like clofazimine (B1669197) analogs and for various dyes, the 1,4-isomer does not feature prominently in similar synthetic contexts. chemicalbook.compharmaffiliates.com The primary challenge for this compound is its limited characterization and the apparent lack of exploration into its potential applications in materials science, polymer chemistry, or as a synthon for developing novel chemical entities. The academic challenge, therefore, lies in the foundational exploration of its reactivity and the potential to develop synthetic pathways to new derivatives.

Objectives and Scope of In-depth Academic Inquiry into this compound

A focused academic inquiry into this compound would necessitate a multi-faceted approach. The primary objectives would be to:

Systematically investigate and document its fundamental chemical and physical properties.

Explore and optimize synthetic routes for its preparation.

Investigate its reactivity in a range of common organic transformations to understand its potential as a building block.

Synthesize and characterize novel derivatives to evaluate their properties for potential applications in materials science or medicinal chemistry.

The scope of such an inquiry would be to build a foundational body of knowledge that could spur further interest and application of this currently underrepresented chemical entity.

Compound Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂ biosynth.com
Molecular Weight 218.68 g/mol biosynth.com
CAS Number 13065-93-5 biosynth.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2 B177919 N1-(4-Chlorophenyl)benzene-1,4-diamine CAS No. 13065-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(4-chlorophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGIEISQJFZTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406348
Record name N1-(4-Chlorophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13065-93-5
Record name N1-(4-Chlorophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of N1 4 Chlorophenyl Benzene 1,4 Diamine

Established and Emerging Synthetic Routes for N1-(4-Chlorophenyl)benzene-1,4-diamine

The construction of the C-N bond is central to the synthesis of this compound. Various methodologies, from classic solution-phase protocols to modern intensified processes, have been developed to achieve this transformation efficiently.

Conventional Solution-Phase Synthesis Protocols

Conventional synthesis of this compound in solution-phase heavily relies on modern cross-coupling reactions, with the Buchwald-Hartwig amination being the most prominent method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

The general mechanism proceeds through a catalytic cycle involving a Pd(0) species. The cycle includes the oxidative addition of the aryl halide to the palladium center, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, this would typically involve the coupling of p-phenylenediamine (B122844) with a 4-chlorinated aryl halide, such as 1-chloro-4-iodobenzene, or the coupling of 4-chloroaniline (B138754) with a 4-amino-substituted aryl halide. The choice of reactants, catalyst, ligand, and base is crucial for optimizing the reaction yield and purity.

Several generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org Early systems used monodentate ligands, while later developments introduced bidentate phosphine ligands like BINAP and DPPF, which were found to enhance reaction rates and yields. wikipedia.org More recently, sterically hindered and electron-rich ligands developed by Buchwald and others have shown exceptional activity for coupling a wide range of substrates, including less reactive aryl chlorides. orgsyn.org

Catalyst System ComponentExampleRole in ReactionCitation
Palladium Precatalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)Source of the active Pd(0) catalyst. libretexts.orgorgsyn.org
Ligand Josiphos, XPhos, CM-phosStabilizes the palladium center and facilitates the steps of the catalytic cycle. orgsyn.org
Base Sodium tert-butoxide (NaOtBu), Potassium Carbonate (K₂CO₃)Deprotonates the amine, enabling its coordination to the palladium complex. libretexts.org
Solvent Toluene, DioxaneProvides the medium for the reaction. libretexts.org
Aryl Halide 1-Chloro-4-iodobenzeneProvides the aryl group to be coupled. wikipedia.org
Amine p-PhenylenediamineProvides the amino group for the C-N bond formation. wikipedia.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, and its application to palladium-catalyzed aminations is well-documented. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. researchgate.net

The principle behind this rate enhancement involves the efficient and direct heating of the polar solvent and reactants by microwave energy, leading to a rapid increase in temperature and pressure within a sealed reaction vessel. youtube.com This allows for reactions to be conducted at temperatures higher than the solvent's boiling point, significantly accelerating the reaction rate.

For the synthesis of this compound via Buchwald-Hartwig amination, a microwave-assisted approach would offer substantial benefits. The coupling of various anilines and aryl bromides has been successfully achieved with this technology, demonstrating its suitability for a wide range of functional groups. nih.gov The optimization of such a process would involve screening different ligands, bases, and solvents under various microwave conditions (power, temperature, and time). nih.govdntb.gov.ua

ParameterConventional HeatingMicrowave-Assisted HeatingAdvantage of MicrowaveCitation
Reaction Time Hours (e.g., 2-24 h)Minutes (e.g., 5-30 min)Significant time reduction. nih.govresearchgate.net
Energy Transfer Conduction and convection (slow, inefficient)Direct dielectric heating (rapid, efficient)Uniform and rapid heating. youtube.com
Yield Often moderate to goodGenerally good to excellentImproved reaction efficiency. nih.gov
Side Reactions More prevalent due to prolonged heatingOften minimized due to shorter reaction timesHigher product purity. researchgate.net

Continuous Flow Synthesis Techniques and Their Efficacy

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. nih.govrsc.org This technology is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound could be adapted to a continuous flow process. A prominent example is the continuous manufacturing of 4-aminodiphenylamine (4-ADPA), a structurally related compound, from aniline (B41778) and nitrobenzene. google.com Such a process often utilizes packed-bed reactors containing a heterogeneous catalyst. For a Buchwald-Hartwig amination, a similar setup could be envisioned where the palladium catalyst is immobilized on a solid support.

Alternatively, homogeneous catalytic reactions can be performed in microreactors, which provide excellent heat and mass transfer, enabling rapid and safe reactions even at high temperatures and pressures. nih.gov A flow system for synthesizing the target compound would involve pumping streams of the reactants (e.g., p-phenylenediamine and 1-chloro-4-iodobenzene), the catalyst/ligand solution, and the base through a heated reactor coil or a packed-bed reactor. The product stream would then be collected and purified continuously. The benefits include improved yield, reduced waste, and the ability to safely scale production. whiterose.ac.uk

Reductive Amination Strategies in Compound Preparation

Reductive amination is a versatile and powerful method for forming C-N bonds, providing an alternative to cross-coupling strategies. libretexts.org This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

A potential reductive amination route to this compound could involve the reaction of 1,4-benzoquinone (B44022) with 4-chloroaniline. The initial reaction would form a quinone imine intermediate, which would then be reduced to the final product. Another plausible, albeit more complex, pathway is the reaction of 4-aminobenzaldehyde (B1209532) with 4-chloroaniline to form an imine, followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in the laboratory. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine over the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like nickel or palladium on carbon is also a widely used method, especially in industrial settings. libretexts.org

Comprehensive Analysis of Reaction Pathways Involving this compound

The chemical behavior of this compound is dominated by the reactivity of its two amino groups, making it susceptible to oxidation.

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of p-phenylenediamines is a well-established chemical transformation that leads to the formation of highly colored and reactive quinone diimines. The oxidation of this compound is expected to follow this pathway, yielding N-(4-chlorophenyl)-p-benzoquinone diimine. This process involves the removal of two electrons and two protons from the diamine.

This oxidation can be achieved using various chemical oxidants or through electrochemical methods. researchgate.netacs.org The resulting quinone diimine is a powerful electrophile and can participate in a variety of subsequent reactions, most notably coupling reactions with other aromatic compounds (couplers) to form stable dyes.

The stability and reactivity of the generated quinone imine are influenced by factors such as pH and the nature of the substituents on the aromatic rings. nih.gov These species are often transient and are generated in situ for further reactions. The study of the kinetics of these oxidative coupling reactions reveals that the process can be complex, sometimes involving hydrolysis of the diimine to a monoimine, which can then also act as a coupling agent. This reactivity is fundamental to the application of p-phenylenediamine derivatives in dye chemistry.

Reduction Reactions for Specific Functional Group Transformations

The synthesis of this compound often involves the reduction of a nitro group to an amine. A common precursor is N-(4-chlorophenyl)-2-nitrobenzenamine. The reduction of the nitro group in this precursor yields the desired diamine.

One established method employs iron powder in the presence of a saturated ammonium (B1175870) chloride solution in ethanol. The reaction mixture is heated to facilitate the reduction. This process has been reported to yield N1-(4-chlorophenyl)benzene-1,2-diamine in high purity (93.2%) as a light yellow solid. chemicalbook.com

Another approach involves the use of aminoiminomethanesulfinic acid and sodium hydroxide (B78521) in an ethanol-water solvent system. chemicalbook.com This method also effectively reduces the nitro group to afford the corresponding diamine.

The general reaction can be summarized as follows:

Starting Material: N-(4-chlorophenyl)-2-nitrobenzenamine

Reducing Agent: Iron powder or Aminoiminomethanesulfinic acid

Solvent/Catalyst: Ethanol/Ammonium chloride or Ethanol/Water/Sodium hydroxide

Product: N1-(4-Chlorophenyl)benzene-1,2-diamine

Table 1: Comparison of Reduction Methods for the Synthesis of N1-(4-Chlorophenyl)benzene-1,2-diamine

Starting MaterialReducing Agent/ConditionsSolventYieldReference
N-(4-chlorophenyl)-2-nitrobenzenamineIron powder, heated at 70°C for 2hEthanol, Saturated NH4Cl solution93.2% chemicalbook.com
A nitro-substituted precursorAminoiminomethanesulfinic acid, sodium hydroxideEthanol, WaterNot specified chemicalbook.com

Electrophilic Aromatic Substitution Reactivity

The reactivity of this compound in electrophilic aromatic substitution is influenced by the electronic properties of its constituent groups. The molecule contains two benzene (B151609) rings with different substituents: one with a chlorine atom and a secondary amine, and the other with a primary and a secondary amine.

Generally, substituents on a benzene ring determine its reactivity towards electrophiles. libretexts.orgmsu.edu Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups deactivate it. libretexts.orgmsu.edu

Amino Groups (-NH2, -NHR): These are strong activating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing its electron density. youtube.com They direct incoming electrophiles to the ortho and para positions. libretexts.org

Chloro Group (-Cl): Halogens are deactivating groups because of their electronegativity, which withdraws electron density from the ring through the inductive effect. libretexts.org However, they are ortho-, para-directing because their lone pairs can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at these positions. libretexts.org

In this compound, both benzene rings are activated by the amino groups. The benzene ring bearing the two amino groups (the "diamine" ring) is expected to be significantly more reactive towards electrophiles than the chlorophenyl ring. The cumulative electron-donating effect of two amino groups makes this ring highly nucleophilic. The chlorine atom on the other ring deactivates it relative to an unsubstituted benzene ring. msu.edu

Therefore, electrophilic substitution reactions on this compound are predicted to occur preferentially on the diamine-substituted ring at the positions ortho and para to the amino groups.

Nucleophilic Substitution Patterns and Selectivity

While electrophilic substitution is more common for benzene rings, nucleophilic aromatic substitution (NAS) can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the ring. In the case of this compound, the focus of nucleophilic substitution would primarily be on the chlorophenyl ring.

The chlorine atom can potentially be displaced by a strong nucleophile. The success of such a reaction is generally enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). The amino group (-NH-) attached to the chlorophenyl ring is an electron-donating group by resonance, which would generally disfavor nucleophilic aromatic substitution. However, its inductive effect can play a role.

The compound itself can act as a nucleophile in other reactions. For instance, N-(4-Chlorophenyl)-1,2-phenylenediamine is utilized as a reagent in the synthesis of clofazimine (B1669197) analogs. chemicalbook.compharmaffiliates.com This indicates that the amino groups are available for nucleophilic attack on other electrophilic centers.

Electrochemical Oxidation Studies and Mechanistic Insights

The electrochemical oxidation of diamine compounds, such as N-phenyl-1,4-phenylenediamine, has been studied to understand their reaction mechanisms. ornl.gov Online electrochemistry coupled with mass spectrometry has shown that the primary oxidation product of N-phenyl-1,4-phenylenediamine is N-phenyl-1,4-phenylenediimine, which is formed through a two-electron, two-proton oxidation process. ornl.gov A secondary, less abundant product is a quinone, formed by the hydrolysis of the diimine. ornl.gov

Similar studies on the electrochemical oxidation of 1,4-dihydroxybenzene (hydroquinone) in the presence of amines have provided insights into the formation of aminobenzoquinone derivatives. academie-sciences.fr The electrochemically generated p-benzoquinone can react with primary or secondary amines via a Michael-type addition reaction. academie-sciences.fr

For this compound, electrochemical oxidation would likely proceed through the formation of a diimine species, analogous to N-phenyl-1,4-phenylenediamine. The initial oxidation would involve the loss of electrons from the nitrogen atoms of the diamine moiety, leading to a reactive intermediate that could potentially undergo further reactions, such as hydrolysis to form quinone-imine derivatives or polymerization. The presence of the chlorine atom on the second phenyl ring may influence the redox potential and the stability of the resulting oxidized species.

Optimization Strategies for Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound involves careful control of reaction conditions and purification methods to maximize yield and ensure high purity.

For the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine using iron powder, key parameters to optimize include:

Reaction Temperature: Maintaining the optimal temperature (e.g., 70°C) is crucial for driving the reaction to completion without promoting side reactions. chemicalbook.com

Reaction Time: A sufficient reaction time (e.g., 2 hours) is necessary to ensure the complete conversion of the starting material. chemicalbook.com

Reagent Stoichiometry: The molar ratios of the iron powder and ammonium chloride to the nitro compound should be optimized to achieve efficient reduction.

Post-reaction workup and purification are also critical for obtaining a high-purity product. A typical procedure involves:

Filtration: Removal of solid reagents and byproducts (e.g., iron oxides). chemicalbook.com

Extraction: Using a suitable solvent, such as ethyl acetate, to isolate the product from the aqueous phase. chemicalbook.com

Drying: Removal of residual water from the organic extract using a drying agent like sodium sulfate. chemicalbook.com

Purification: Employing techniques like column chromatography (e.g., Combi-flash with a mobile phase of petroleum ether and ethyl acetate) to separate the desired product from any remaining impurities. chemicalbook.com

In syntheses involving condensation reactions, such as the formation of quinoxalines from o-phenylenediamines, the choice and concentration of the catalyst can significantly impact the yield. researchgate.net For instance, the use of ammonium chloride in methanol (B129727) has been shown to be an efficient catalyst system. researchgate.net Optimizing the molar ratio of the catalyst to the reactants is a key strategy for maximizing the product yield. researchgate.net

Derivatization Strategies and Analogue Synthesis of N1 4 Chlorophenyl Benzene 1,4 Diamine

Design and Synthesis of Novel Derivatives of N1-(4-Chlorophenyl)benzene-1,4-diamine

The derivatization of this compound can be approached by modifying either the phenylenediamine core or the 4-chlorophenyl moiety. These modifications would aim to alter the electronic, steric, and physicochemical properties of the parent molecule, potentially leading to new applications.

Modifications at the Phenylenediamine Core Structure

The two amino groups of the phenylenediamine core are the primary sites for chemical modification. The differing reactivity of the primary amine (-NH2) and the secondary amine (-NH-) allows for selective reactions.

Table 1: Potential Modifications at the Phenylenediamine Core

Reaction TypePotential ReagentsExpected Functional Group
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halides, SulfatesSecondary/Tertiary Amine
Schiff Base FormationAldehydes, KetonesImine
SulfonylationSulfonyl chloridesSulfonamide

Note: This table represents general reactions for phenylenediamines. Specific studies on these reactions with this compound are not readily found in the reviewed literature.

Strategic Substitutions on the 4-Chlorophenyl Moiety

Modifications to the 4-chlorophenyl ring are generally more challenging due to the stability of the aromatic ring and the deactivating effect of the chlorine atom. However, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions could potentially replace the chlorine atom or introduce substituents at other positions on the ring.

Table 2: Potential Modifications on the 4-Chlorophenyl Moiety

Reaction TypePotential Reagents/CatalystsExpected Modification
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., -OR, -SR)Ether, Thioether
Buchwald-Hartwig AminationAmines, Palladium catalystSubstituted Aniline (B41778)
Suzuki CouplingBoronic acids, Palladium catalystBiaryl Compound
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystArylalkyne

This compound as a Crucial Precursor in Heterocyclic Compound Synthesis

Aromatic diamines are valuable building blocks for a variety of heterocyclic systems. While the potential exists for this compound to serve as a precursor, specific examples are not detailed in the available literature.

Synthesis of Benzimidazole (B57391) Frameworks

The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. Given that this compound is a para-diamine, it would not directly form a benzimidazole ring through conventional methods. It could, however, be a component in more complex structures that incorporate a benzimidazole moiety through multi-step synthetic pathways. There is a report on the synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole from N-phenyl-o-phenylenediamine and 4-chlorobenzaldehyde (B46862), but this does not involve the specified 1,4-diamine. nih.gov

Applications in Polyimide Chemistry

Aromatic diamines are essential monomers in the synthesis of high-performance polyimides. These polymers are known for their thermal stability, chemical resistance, and mechanical strength. The general reaction involves the polycondensation of a diamine with a dianhydride. This compound could theoretically be used as a diamine monomer to produce novel polyimides. The presence of the chlorine atom might influence properties such as solubility and flame retardancy. However, no specific studies detailing the use of this compound in polyimide synthesis were found.

Role in the Production of Advanced Dyes and Pigments

Phenylenediamine derivatives are foundational in the dye industry, particularly for azo and sulfur dyes. This compound could potentially be used as a diazo component or a coupling agent in the synthesis of new colorants. The 4-chlorophenyl group would be expected to influence the final color and lightfastness properties of the dye. While the isomeric N-(4-Chlorophenyl)-1,2-phenylenediamine has been used in the preparation of monoaminophenazine dyes, there is no specific information available for the 1,4-isomer. chemicalbook.comsigmaaldrich.com

Formation of Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives often utilizes N-aryl-1,4-phenylenediamines like this compound as key building blocks. These reactions typically involve the construction of the pyrimidine (B1678525) ring onto the existing aminophenyl moiety.

One prevalent method involves the reaction of 2-aminobenzamides with various reagents. For instance, the cyclization of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by an oxidative dehydrogenation step, yields 4(3H)-quinazolinones. organic-chemistry.org Another approach is the copper-catalyzed reaction of 2-halobenzamides with nitriles. organic-chemistry.org Furthermore, multi-component reactions are an efficient strategy. The reaction of isatoic anhydride, an amine, and an aldehyde can produce quinazoline-4(1H)-one derivatives. researchgate.net For example, a three-component reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines in the presence of a catalyst like N-halosulfonamides leads to the formation of 2,3-disubstituted quinazolin-4(1H)-ones. researchgate.net

Ruthenium-catalyzed reactions have also been developed for the synthesis of quinazolines from 2-aminophenyl ketones and amines through a dehydrogenative coupling process. marquette.edu This highlights the versatility of the aminophenyl substructure in forming the quinazoline core. These synthetic routes allow for the introduction of a wide range of substituents on the quinazoline ring, enabling the exploration of their chemical and biological properties.

Synthesis of Indole (B1671886) Derivatives

The Fischer indole synthesis is a cornerstone method for preparing substituted indoles and is applicable for the derivatization of this compound. thermofisher.comnumberanalytics.com This reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The process begins with the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring. numberanalytics.com The choice of the carbonyl compound and the substituents on the phenylhydrazine ring dictates the final structure of the indole derivative. nih.gov

The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.org Modern variations of this synthesis, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the reaction rate; electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

Structure-Activity Relationship (SAR) Investigations within this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity. These investigations systematically modify the molecule to identify key pharmacophoric features.

Research on various p-phenylenediamine (B122844) derivatives has demonstrated that the nature and position of substituents on the aromatic rings are critical determinants of their biological effects, such as mutagenicity. nih.gov For instance, in a series of nitro-p-phenylenediamine derivatives, the position of substituents was found to dramatically alter their mutagenic potential in Salmonella typhimurium. nih.gov Compounds with substituents at the C6 position were found to be the most mutagenic, while those with substituents at the C5 position showed reduced or abolished mutagenicity. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern.

In the context of designing inhibitors for specific biological targets, such as the Keap1-Nrf2 protein-protein interaction, SAR studies on 1,4-diamino substituted aromatic rings have provided valuable insights. nih.gov Modifications to the substituents on the phenyl rings and the nature of the linker between them have been shown to significantly impact inhibitory potency. nih.gov For example, the replacement of acetate (B1210297) groups with tetrazoles in one series of inhibitors led to a significant decrease in potency. nih.gov

The following table summarizes general SAR findings for p-phenylenediamine analogues based on available research:

Modification Site Modification General Observed Effect on Biological Activity Reference
Phenyl RingIntroduction of nitro and other substituentsActivity is highly dependent on the position of the substituent. nih.gov
Phenyl RingAddition of multiple methyl groupsCan lead to a significant reduction in mutagenic activity. nih.gov
Linker/CoreBioisosteric replacement of functional groupsCan dramatically increase or decrease inhibitory potency depending on the target. nih.gov
Aromatic CoreSubstitution of benzene (B151609) with naphthaleneCan lead to a remarkable improvement in inhibitory activity against certain protein-protein interactions. nih.gov

These SAR studies underscore the importance of precise structural modifications in the design of this compound analogues with desired biological profiles, guiding the development of new therapeutic agents. nih.govmdpi.commdpi.com

Computational and Theoretical Investigations of N1 4 Chlorophenyl Benzene 1,4 Diamine and Its Derivatives

Quantum Chemical Calculations for Electronic and Structural Elucidation

No published data available.

Density Functional Theory (DFT) Studies on Molecular Properties

No published data available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No published data available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

No published data available.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

No published data available.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

No published data available.

Molecular Docking Simulations for Biological Target Interactions

No published data available.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling for N1-(4-Chlorophenyl)benzene-1,4-diamine would involve the use of molecular docking simulations to predict how the compound and its derivatives might bind to various protein targets. This process helps in identifying potential biological activities by comparing the binding modes and energies to those of known inhibitors or substrates.

Molecular docking studies can be performed using software like AutoDock or Glide. The process involves preparing the 3D structure of the ligand (this compound) and a library of protein targets. The software then systematically samples different orientations and conformations of the ligand within the protein's binding site to find the most favorable binding pose. The results are typically scored based on the predicted binding affinity.

For derivatives of this compound, this profiling can help in understanding how different functional groups affect binding. For instance, adding hydrogen bond donors or acceptors, or altering the lipophilicity of the molecule, can significantly change its interaction profile.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound Derivatives

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Kinase A-8.5Met120, Leu78, Val65
Derivative 1 (with -OH group) Kinase A-9.2Asp184 (H-bond), Met120, Leu78
Derivative 2 (with -OCH3 group) Kinase A-8.8Met120, Leu78, Phe182
This compound Protease B-7.9Gly45, Ser98, His42
Derivative 1 (with -OH group) Protease B-8.1Ser98 (H-bond), Gly45, His42
Derivative 2 (with -OCH3 group) Protease B-7.5Gly45, His42, Ala99

Note: The data in this table is illustrative and intended to represent the type of results obtained from ligand-protein interaction profiling.

Elucidation of Molecular Binding Mechanisms and Affinities

To gain a deeper understanding of the binding mechanisms, the results from molecular docking are often further analyzed. This involves examining the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the aromatic rings would likely participate in hydrophobic and pi-pi interactions with nonpolar residues in the binding pocket. The amine groups have the potential to act as hydrogen bond donors, while the chlorine atom can engage in halogen bonding or hydrophobic interactions.

The binding affinity, often expressed as a binding free energy (ΔG), can be estimated using scoring functions within docking programs. More accurate calculations can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) applied to molecular dynamics simulation trajectories. These methods provide a more quantitative prediction of the binding strength.

Computational Approaches for Biological Target Identification

When the biological target of a compound is unknown, computational methods can be employed for its identification. researchgate.net Inverse virtual screening (IVS) is a prominent technique in this area. sciepub.com In IVS, a compound of interest, such as this compound, is docked against a large library of protein structures from various organisms and protein families. researchgate.netsciepub.com The proteins that show the highest predicted binding affinities are then considered potential biological targets. researchgate.net

This approach can help in drug repurposing, where an existing compound is found to have new therapeutic applications. It can also aid in understanding the potential off-target effects of a molecule, which is crucial for safety assessment. Network pharmacology is another approach that can be used to identify target proteins within complex disease pathways by analyzing protein-protein interactions. chemicalbook.com

Table 2: Illustrative Results of a Hypothetical Inverse Virtual Screening for this compound

RankProtein TargetProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
1Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.8Oncology
2p38 MAP Kinase1A9U-9.5Inflammation
3HIV-1 Protease1HVR-9.1Antiviral
4Estrogen Receptor Alpha1GWR-8.9Oncology
5B-Raf Kinase1UWH-8.7Oncology

Note: This table presents hypothetical data to illustrate the output of a computational target identification study.

Integration of Molecular Dynamics Simulations with Docking for Comprehensive Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov

Integrating MD simulations with docking studies enhances the reliability of the predictions. nih.gov An MD simulation can be run on the best-docked pose to assess its stability. If the ligand remains in the binding pocket in a stable conformation throughout the simulation, it increases confidence in the predicted binding mode. MD simulations also allow for the calculation of binding free energies with higher accuracy through methods like MM/PBSA and MM/GBSA. nih.gov

For this compound, MD simulations could reveal important conformational changes in the target protein upon binding and highlight the role of water molecules in mediating interactions.

Predictive Modeling for Chemical Reactivity, Selectivity, and Biological Potency

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are valuable for understanding how chemical structure relates to biological activity. In a QSAR study, a series of derivatives of a parent compound, like this compound, would be synthesized and their biological activity measured. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each derivative. Statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity.

This model can then be used to predict the biological potency of new, unsynthesized derivatives, guiding the design of more effective compounds. Similar models, known as Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict chemical reactivity and selectivity. For instance, Density Functional Theory (DFT) calculations can be used to determine properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to a molecule's reactivity.

Biological Activities and Mechanistic Elucidations of N1 4 Chlorophenyl Benzene 1,4 Diamine Analogues

Research on Anticancer Properties and Cellular Mechanisms

Analysis of Interference with Key Cellular Signaling Pathways

Thorough searches for data pertaining to each of these specific areas for N1-(4-Chlorophenyl)benzene-1,4-diamine did not yield the necessary detailed findings, such as zones of inhibition, minimum inhibitory concentrations (MICs), or cytotoxicity data (IC50 values) against specific cell lines.

It is important to note that the absence of published data does not definitively mean that such research has not been conducted. This information may exist in proprietary databases of pharmaceutical companies or research institutions and may not be publicly accessible.

Due to the lack of specific scientific evidence, it is not possible to provide a detailed and accurate article on the biological activities of this compound at this time. Further research and publication in peer-reviewed journals would be required to elucidate the potential antimicrobial and anticancer properties of this specific compound.

Specific Enzyme Assay Studies, such as EGFR Inhibition

Analogues of this compound are structurally related to a class of compounds known for their potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While direct studies on this compound as an EGFR inhibitor are not extensively documented in publicly available literature, the core diphenylamine (B1679370) structure is a fundamental component of many established EGFR inhibitors.

Research into structurally similar molecules, such as quinazoline (B50416) derivatives, provides insight into the potential mechanisms. These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for the binding site in the intracellular kinase domain of EGFR. The N-phenyl group, analogous to the (4-chlorophenyl)amino moiety, often occupies a hydrophobic pocket within the enzyme's active site, a crucial interaction for inhibitory activity. The chloro-substituent on the phenyl ring can further enhance this binding affinity through halogen bonding or by favorably modifying the electronic properties of the molecule.

Enzyme assays to determine EGFR inhibition typically involve incubating the recombinant human EGFR kinase domain with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The level of substrate phosphorylation is then quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays with ³²P-labeled ATP. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC₅₀ value, which serves as a primary measure of its potency.

Neuroprotective Effects and Associated Research

The investigation into the neuroprotective effects of this compound analogues is an emerging area of interest. Diaryl- and heterocyclic amine derivatives have been explored for their potential to mitigate neuronal damage in various models of neurodegenerative diseases. The proposed mechanisms often involve antioxidant properties, modulation of inflammatory pathways, or inhibition of enzymes implicated in neuronal apoptosis, such as cholinesterases.

For instance, studies on p-aminophenol derivatives have demonstrated significant analgesic and anti-inflammatory effects, which are relevant to neuroprotection. researchgate.net In vivo studies using models like the carrageenan-induced rat paw edema test have shown the ability of these compounds to reduce inflammation. researchgate.net The antioxidant potential is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.net Furthermore, molecular docking studies can be employed to predict the binding affinity of these compounds to targets like cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in inflammatory and pain pathways. researchgate.net

Exploration of Other Therapeutic Potentials

N1-(4-Chlorophenyl)benzene-1,2-diamine, an isomer of the subject compound, has been identified as a reagent in the synthesis of clofazimine (B1669197) analogues that exhibit antileishmanial and antiplasmodial activities. pharmaffiliates.comchemicalbook.com This suggests that the chlorophenyl-phenylenediamine scaffold is a valuable starting point for developing new antiparasitic agents.

The antiplasmodial activity of related heterocyclic structures, such as 4-aryl-2-trichloromethylquinazolines, has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Similarly, various 1,4-dihydropyridine (B1200194) derivatives have been synthesized and tested for their antileishmanial activity against Leishmania amazonensis. nih.gov In these studies, the 50% inhibitory concentration (IC₅₀) is determined for the parasite, and a selectivity index (SI) is often calculated by comparing the IC₅₀ against the parasite to the cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., Vero cells or macrophages) to assess the compound's therapeutic window. nih.govnih.gov

Table 1: Antiplasmodial and Antileishmanial Activity of Selected Analogues

Compound Class Target Organism Activity Metric Result Reference
(Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivatives P. falciparum (3D7) IC₅₀ 2.3 - 7.82 µM nih.gov
1,4-Dihydropyridines L. amazonensis amastigotes IC₅₀ 12.53 - 13.67 µM nih.gov
1,4-Dihydropyridines T. gondii IC₅₀ 3.1 µM nih.gov

The diarylamine motif is present in certain compounds investigated for their antiviral and antitubercular activities. While specific data for this compound is limited, the broader class of compounds has shown promise. The evaluation of antitubercular properties typically involves determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Antiviral screening can be more complex, involving cell-based assays where the ability of the compound to inhibit viral replication is measured. This can be done by quantifying viral protein production, viral RNA/DNA levels, or by observing the cytopathic effect of the virus on host cells.

Methodologies for In Vitro and In Vivo Biological Evaluation

The biological evaluation of this compound and its analogues employs a range of standard and specialized methodologies to assess their therapeutic potential and underlying mechanisms.

In Vitro Evaluation:

Cytotoxicity Assays: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess the metabolic activity of cells and, by extension, their viability. nih.govnih.gov It is crucial for determining the cytotoxic concentration of a compound against various cell lines, including cancer cells (e.g., HT-29, C6) and normal mammalian cells, to establish a therapeutic index. nih.gov

Enzyme Inhibition Assays: As mentioned for EGFR, these assays are fundamental for target-based drug discovery. They involve measuring the effect of a compound on the activity of a specific, isolated enzyme.

Antimicrobial/Antiparasitic Assays: These assays measure the direct effect of a compound on the growth or viability of a pathogen. For bacteria, this often involves determining the MIC. nih.gov For parasites like Plasmodium or Leishmania, in vitro cultures are treated with the compound, and the reduction in parasite numbers is quantified, often through microscopy or fluorescence-based methods. nih.govmdpi.com

Mechanism of Action Studies: These can include a variety of cell-based assays to explore how a compound exerts its effect. Examples include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and measurement of reactive oxygen species (ROS) production. nih.govmdpi.com

In Vivo Evaluation:

Animal Models of Disease: To assess efficacy in a living system, compounds are tested in animal models that mimic human diseases. For anticancer activity, this often involves xenograft models where human tumor cells are implanted in immunocompromised mice. nih.govnih.gov For infectious diseases, animals are infected with the relevant pathogen (e.g., P. berghei for malaria) and then treated with the test compound. mdpi.com

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. In animal models, this involves administering the compound and then measuring its concentration in blood and various tissues over time. nih.gov

Toxicity Studies: Acute and chronic toxicity studies in animals are essential to identify potential adverse effects. These studies involve administering the compound at different doses and monitoring for signs of toxicity, as well as conducting histopathological analysis of major organs. researchgate.net

Table 2: Common Biological Evaluation Methodologies

Evaluation Type Methodology Purpose Key Measurement
In Vitro MTT Assay Assess cytotoxicity/cell viability CC₅₀ / IC₅₀
Enzyme-Linked Immunosorbent Assay (ELISA) Quantify protein levels (e.g., in enzyme assays) Absorbance
Minimum Inhibitory Concentration (MIC) Test Determine antibacterial potency MIC (µg/mL or µM)
Flow Cytometry Analyze cell cycle, apoptosis Cell population distribution
In Vivo Xenograft Mouse Model Evaluate anticancer efficacy Tumor growth inhibition
P. berghei Mouse Model Evaluate antiplasmodial efficacy Parasitemia reduction
Carrageenan-induced Paw Edema Evaluate anti-inflammatory activity Reduction in paw swelling
Histopathology Assess tissue damage/toxicity Microscopic tissue changes

Advanced Applications in Chemical Research and Development

Role as a Fundamental Building Block in Complex Synthetic Organic Chemistry

N1-(4-Chlorophenyl)benzene-1,4-diamine serves as a crucial starting material or intermediate in a variety of organic syntheses. Its bifunctional nature, with two amine groups at different positions on the benzene (B151609) ring, allows for selective reactions to build intricate molecular architectures. The presence of the chlorophenyl group also influences the electronic properties and reactivity of the molecule, enabling specific chemical transformations.

One notable application is in the synthesis of Schiff bases. For instance, the reaction of N-phenyl-1,4-phenylenediamine with 4-chlorobenzaldehyde (B46862) yields N-[(E)-4-Chlorobenzylidene]-N′-phenylbenzene-1,4-diamine. researchgate.net This class of compounds is investigated for its potential biological and pharmaceutical properties. researchgate.net The synthesis involves the condensation of the primary amine group of the diamine with the aldehyde, forming an azomethine (C=N) bond. researchgate.net

Potential Applications in Materials Science and Polymer Chemistry

The distinct electronic and structural features of this compound make it a valuable component in the development of new materials and polymers with tailored properties.

The electronic characteristics of this compound and its derivatives are of significant interest in materials science. The interplay between the electron-donating amine groups and the electron-withdrawing chloro-substituted phenyl ring can be harnessed to create materials with specific electronic functionalities.

Derivatives of this compound, such as N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine, are utilized as reactants in the synthesis of heat-resistant organic electroluminescent (OEL) devices. chemdad.com These materials are essential components in the fabrication of organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. The specific structure of these molecules contributes to the thermal stability and charge-transporting properties of the resulting OEL devices. chemdad.com

Diamine compounds are fundamental monomers for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. While direct evidence for the use of this compound in polyimide synthesis is not prevalent in the provided search results, the general class of aromatic diamines is critical for this application. For example, other complex diamines like 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) are used to create soluble polyimides with high glass-transition temperatures and good thermal stability. researchgate.net The incorporation of bulky and asymmetric diamine monomers can enhance the solubility of the resulting polyimides without compromising their desirable thermal properties. researchgate.net This suggests a potential, yet to be fully explored, for this compound in the synthesis of functional polymers where its specific steric and electronic contributions could be advantageous.

Significance in the Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound is recognized as a key intermediate in the pharmaceutical industry. pharmacompass.com Its structural motif is present in various biologically active molecules, making it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

The related compound, N-(4-Chlorophenyl)-1,2-phenylenediamine, is explicitly mentioned as a reagent in the synthesis of clofazimine (B1669197) analogs. chemicalbook.compharmaffiliates.com Clofazimine is an antimicrobial drug, and its analogs are investigated for their potential as antileishmanial and antiplasmodial agents. chemicalbook.compharmaffiliates.com This highlights the importance of the N-(4-chlorophenyl)phenylenediamine scaffold in medicinal chemistry for the development of new therapeutic agents.

Research into Optoelectronic Applications, including Dye-Sensitized Solar Cells (DSSCs)

The optoelectronic properties of molecules derived from this compound are an area of active research. The ability of these compounds to absorb and transfer light energy makes them candidates for applications in devices that convert light into electricity or vice versa.

While specific research on this compound in dye-sensitized solar cells (DSSCs) is not detailed in the provided results, the broader class of organic dyes and functional materials containing similar structural elements is relevant. For instance, the development of fluorophores with long emission in the near-infrared (NIR) region is crucial for various biological imaging and sensing applications. doronscientific.com The synthesis of such complex dyes often relies on versatile building blocks, and the electronic tunability of this compound could be leveraged in the design of novel photosensitizers for DSSCs or other optoelectronic devices.

Compound Information Table

Compound Name
This compound
N-(4-Chlorophenyl)-1,2-phenylenediamine
N-[(E)-4-Chlorobenzylidene]-N′-phenylbenzene-1,4-diamine
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane
Clofazimine
4-chlorobenzaldehyde
N-phenyl-1,4-phenylenediamine

Future Research Directions and Perspectives

Exploration of Novel, Sustainable, and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for diarylamines is a paramount goal in modern chemistry. While traditional methods like the Buchwald-Hartwig amination and Ullmann condensation have been pivotal, future research will likely focus on greener alternatives that minimize waste, avoid harsh reagents, and reduce energy consumption. rsc.org

Promising research directions include:

Acceptorless Dehydrogenative Aromatization: This innovative catalytic approach can synthesize diarylamines from readily available feedstocks like cyclohexylamines and anilines, with molecular hydrogen being the primary byproduct, highlighting its environmentally friendly nature. nih.gov The use of supported gold-palladium alloy nanoparticles has shown particular promise in this area, offering high efficiency and catalyst reusability. nih.gov

Nitrosonium-Initiated C-N Bond Formation: A novel method utilizes economical and eco-friendly reagents such as nitrates and iron powder to initiate C-N bond formation. acs.org This strategy avoids the need for transition metal catalysts and provides an alternative pathway for creating both symmetrical and unsymmetrical diarylamines from electron-rich arenes. acs.org

Transition Metal-Free Rearrangements: The desulfinylative Smiles rearrangement presents a powerful, transition-metal-free route to diarylamines, proceeding under mild conditions. acs.orgnih.gov This method is particularly effective for synthesizing sterically hindered products that are challenging to obtain through standard nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov

Waste-Minimized C-N Coupling: Optimizing reaction conditions, for instance by using catalytic systems like Pd/C with specific phosphine (B1218219) ligands in azeotropic mixtures, can lead to waste-minimized processes for Csp2–N coupling, applicable in both batch and flow chemistry setups. unirc.it

These advanced methodologies represent a shift towards more sustainable chemical manufacturing, a critical consideration for the industrial-scale production of diarylamine-based compounds.

Rational Design and Synthesis of Advanced Derivatives with Tuned Biological or Material Properties

The N1-(4-Chlorophenyl)benzene-1,4-diamine scaffold is a versatile template for creating advanced derivatives with finely tuned properties. Future work will increasingly involve the rational design of new molecules for specific applications in medicine and materials science.

Tuning for Biological Activity: Research has shown that modifications to the diarylamine core can dramatically influence biological effects. For instance, the synthesis of diarylamine-guided carboxamide and diamide (B1670390) derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov Studies indicate that the nature and position of substituents on the aryl rings are critical for bioactivity, with some derivatives showing promising selective inhibition of cancer cells over normal cells. nih.gov A notable example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), which demonstrated potent activity against both wild-type and drug-resistant Hepatitis B virus (HBV). dovepress.com

Table 1: Cytotoxic Activity of Selected Diarylamine-Guided Carboxamide Derivatives

Compound IDSubstituent GroupIC₅₀ on SGC-7901 (μM)IC₅₀ on A875 (μM)IC₅₀ on HepG2 (μM)IC₅₀ on MARC145 (Normal Cell Line) (μM)
C54-Fluorophenyl15.28 ± 2.6516.98 ± 3.2619.86 ± 1.25>100
C64-Chlorophenyl13.56 ± 1.9815.69 ± 2.1417.58 ± 2.36>100
C74-Bromophenyl14.23 ± 2.0116.25 ± 1.8918.41 ± 1.99>100
C113-Nitrophenyl9.56 ± 1.2312.11 ± 1.5811.23 ± 1.69>100

Data sourced from a study on diarylamine-guided carboxamide derivatives, illustrating how different substituents affect cytotoxic potency (IC₅₀ values) against human cancer cell lines (SGC-7901, A875, HepG2) versus a normal cell line (MARC145). nih.gov

Tuning for Material Properties: Diarylamines are crucial building blocks for organic electronic materials due to their electron-donating and hole-transporting characteristics. acs.org Future research will focus on synthesizing derivatives for optoelectronic applications. By strategically adding electron-donating or electron-withdrawing groups to the diarylamine structure, it is possible to modulate properties like stability, redox behavior, and color, which is essential for developing advanced electrochromic devices and light-emitting materials. rsc.org

In-depth Mechanistic Studies of Observed Biological Activities at a Molecular and Cellular Level

While various derivatives of diarylamines have shown promising biological activity, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research must move beyond preliminary screening to detailed mechanistic investigations.

Key areas of focus should include:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors, or nucleic acids) with which the compounds interact.

Pathway Analysis: Elucidating the cellular pathways that are modulated by these interactions. For example, some diarylamine derivatives have been found to induce apoptosis in cancer cells; future studies should dissect the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic). nih.govnih.gov

Modulation of Cellular Proteins: Investigating how these compounds affect the expression and function of key cellular proteins. A study on an anti-HBV derivative suggested its mechanism involves increasing the intracellular levels of the antiviral protein APOBEC3G (A3G). dovepress.com This provides a template for mechanistic inquiries into other diarylamine-based bioactive molecules.

Such in-depth studies are essential for optimizing lead compounds, predicting potential side effects, and understanding the basis of drug resistance.

Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and optimization of new compounds. frontiersin.orgtaylorandfrancis.com This synergistic approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. sysrevpharm.org

A future-forward workflow for this compound research would involve:

Virtual Screening and Ligand-Based Design: Employing computational tools to screen vast virtual libraries of derivatives for potential biological activity against specific targets. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the activity of new designs based on existing data. nih.gov

Structure-Based Drug Design (SBDD): Using molecular docking and molecular dynamics (MD) simulations to predict how designed derivatives will bind to their target proteins at an atomic level, providing insights into binding affinity and stability. nih.govacs.org

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Experimental Validation: Synthesizing the most promising candidates identified through computational work and subjecting them to rigorous experimental testing to validate their activity and properties. mdpi.com

This iterative cycle of computational design and experimental feedback allows for the rapid refinement of molecular structures to achieve desired biological or material properties. nih.gov

Investigation of Unexplored Applications in Emerging Scientific and Technological Domains

While this compound and its relatives are known as intermediates for pharmaceuticals and dyes, their unique electronic and structural properties suggest potential in a range of unexplored, high-impact areas. nih.govpharmaffiliates.com

Future investigations could explore the following emerging domains:

Organic Electronics and Optoelectronics: The electron-donating and hole-transporting capabilities of diarylamines make them excellent candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. acs.orgrsc.org Research into derivatives of this compound could lead to novel materials with enhanced efficiency and stability for these applications.

Electrochromic Materials: Diarylamine-based systems can exhibit distinct and reversible color changes in response to an electrical potential. rsc.org This property could be harnessed to develop smart windows, low-power displays, and advanced sensors.

Antioxidants: The diarylamine motif is a known radical-trapping antioxidant scaffold. nih.gov Systematic investigation into the antioxidant capacity of this compound and its derivatives could lead to new applications as stabilizers in polymers, fuels, or even as protective agents in biological systems.

Advanced Dyes and Sensors: The chromophoric nature of the diarylamine structure can be exploited to create novel dyes with specific properties, such as solvatochromism or sensitivity to specific analytes, paving the way for their use as chemical sensors or probes.

By exploring these and other emerging fields, the full technological potential of this versatile chemical scaffold can be realized.

Q & A

Q. What are the established synthetic routes for N1-(4-Chlorophenyl)benzene-1,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene with 4-chloroaniline in the presence of a catalyst (e.g., acidic or metal-based) under controlled temperature (80–120°C) and inert atmosphere improves yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/ethanol eluent) enhances purity . Reported yields vary (50–85%), likely due to side reactions; optimizing stoichiometry and reaction time minimizes by-products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.5–5.0 ppm, broad). The chloro-substituted phenyl group shows distinct splitting patterns .
  • IR : Confirm N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z 235.06 (C₁₂H₁₀ClN₂⁺) .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >98% threshold .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water. Use sonication or heating (≤60°C) for dissolution .
  • Stability : Sensitive to light and oxidation. Store under nitrogen at 4°C in amber vials. Stability tests (TGA/DSC) show decomposition >200°C .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?

  • Methodological Answer : X-ray diffraction reveals planar molecular arrangements stabilized by N–H···N hydrogen bonds (2.8–3.1 Å) and edge-to-face π-interactions (3.5 Å) between chlorophenyl and benzene rings . Computational modeling (DFT) predicts lattice energy contributions: van der Waals (60%), electrostatic (30%) . Contrast with derivatives lacking Cl substituents shows reduced π-stacking due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing via:
  • MIC assays : Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
  • Cytotoxicity profiling : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to assess selectivity .
    Re-evaluate purity (HPLC-MS) to rule out impurities as confounding factors .

Q. How does the electronic effect of the 4-chlorophenyl group modulate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) yields biphenyl derivatives with >70% efficiency . Comparative studies with non-halogenated analogs show slower kinetics (∼2× lower turnover frequency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.